Cas no 920-39-8 (Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran))

Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran) structure
920-39-8 structure
Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran)
920-39-8
C3H7BrMg
147.296680688858
MFCD00672110
805204
87571866

Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran) Properties

Names and Identifiers

    • Isopropylmagnesium Bromide
    • 2-Propylmagnesium bromide
    • ISOPROPYLMAGNESIUM BROMIDE 3.0M 2-methyltetrahydrofuran
    • Isopropylmagnesium bromide, 1.0 M solution in THF, in resealable bottle
    • Isopropylmagnesium bromide, 1.0 M solution in THF, SpcSeal
    • Magnesium,bromo(1-methylethyl)-
    • Isopropylmagnesium Bromide 2.0 M In Diethyl Ether
    • 1.0 M solution in THF, MkSeal
    • 2.9 M in 2-Methyltetrahydrofuran, MkSeal
    • IsopropylMagnesiuM broMide, 3M in 2-MeTHF
    • IsopropylMagnesiuM broMide, 3M solution in 2-MeTHF, AcroSeal
    • Isopropylmagnesium bromide, 3M solution in 2-Methyltetrahydrofuran, AcroSeal
    • Magnesium, bromo(1-methylethyl)-
    • Bromo(1-methylethyl)magnesium
    • isopropylmagnesiumbromide
    • isopropyl magnesium bromide
    • iPrMgBr
    • i-PrMgBr
    • Bromoisopropylmagnesium
    • i-propylmagnesiumbromide
    • i-propylmagnesium bromide
    • Bromo-isopropyl-magnesium
    • isopropyl-magnesium bromide
    • iso-propylmagnesium bromide
    • iso-propyl magnesium bromide
    • iso-propyl-magnesium bromide
    • UCJIVFREPMUZDC-UHFFFAOYSA-M
    • Bromo(1-methylethyl)magnesium (ACI)
    • Isopropylmagnesium bromide (6CI)
    • Magnesium, bromoisopropyl- (7CI, 8CI)
    • Magnesium, isopropyl-, bromide (4CI)
    • 1-Methylethylmagnesium bromide
    • NS00079590
    • 920-39-8
    • J-802234
    • MFCD00672110
    • AKOS015902497
    • Isopropylmagnesium bromide, 3 M in 2-MeTHF
    • SCHEMBL5233
    • DB-370619
    • i-Propylmagnesium bromide, 2.9M (35wt% ?1wt%) in 2-methyltetrahydrofuran
    • BROMO(ISOPROPYL)MAGNESIUM
    • Isopropylmagnesium bromide, 1.0 M in THF
    • DTXSID1074333
    • EINECS 213-056-8
    • E80426
    • +Expand
    • MFCD00672110
    • UCJIVFREPMUZDC-UHFFFAOYSA-M
    • 1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q;;+1/p-1
    • Br[Mg]C(C)C

Computed Properties

  • 145.958
  • 0
  • 2
  • 0
  • 145.958
  • 5
  • 6.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 3
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.20960
  • 148-154 ºC
  • 114-116 ºC
  • No data available
  • Fahrenheit: -22 ° f
    Celsius: -30 ° c
  • Miscible with tetrahydorfuran and diethyl ether. Immiscible with hydrocarbons.
  • 0.75 M in THF
  • Not determined
  • Not determined
  • Air & Moisture Sensitive
  • 0.982 g/mL at 25 °C

Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035IZ-250g
Isopropylmagnesium Bromide
920-39-8
250g
$134.00 2024-04-20
A2B Chem LLC
AB46331-250g
Isopropylmagnesium Bromide
920-39-8
250g
$111.00 2024-07-18
abcr
AB304134-100 ml
i-Propylmagnesium bromide, 2.9M (35wt% ±1wt%) in 2-Methyltetrahydrofuran; .
920-39-8
100 ml
€597.00 2024-04-15
Cooke Chemical
A5038612-100ML
Isopropylmagnesium Bromide
920-39-8 1.0MinTHF
100ml
RMB 66.08 2023-09-07
eNovation Chemicals LLC
D755768-250g
Isopropylmagnesium Bromide
920-39-8 95%
250g
$170 2023-05-17
Oakwood
102695-10g
Isopropylmagnesium bromide solution 2.9 M in 2-methyltetrahydrofuran
920-39-8
10g
$44.00 2024-07-19
TRC
I920390-100ml
Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran)
920-39-8
100ml
175.00
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54840-100ml
Isopropylmagnesium bromide, 3M in 2-MeTHF
920-39-8
100ml
¥5958.00 2023-04-13
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0194580035- 100ml
Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran)
920-39-8
100ml
¥ 176.5
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I129155-500ml
Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran)
920-39-8 1.0 M in THF
500ml
¥337.90 2023-09-02

Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Mg- and Zn-mediated synthesis of heterocycles in solution and on the solid phase
Berillon, Laurent, 2000, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Transition Metal-Catalyzed Cross-Coupling Reactions of Functionalized Organometallic Reagents
Jensen, Anne Eeg, 2001, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Reference
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  45 min, rt; 2 h, rt
Reference
Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates
West, Michael S.; Pia, Julia E.; Rousseaux, Sophie A. L., Organic Letters, 2022, 24(32), 5869-5873

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Visible light-induced N-radical 5-exo/6-endo cyclization of alkenyl amides: facile access to isoindolinones/isoquinolinones
Lei, Zhen-Yao; Hu, Kui; He, Yuan-Xiang; Geng, Shu; Chen, Li-Na; et al, Organic & Biomolecular Chemistry, 2022, 20(12), 2397-2401

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Mechanochemical Magnesium-Mediated Minisci C-H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides
Wu, Chongyang; Ying, Tao; Yang, Xinjie; Su, Weike; Dushkin, Alexandr V.; et al, Organic Letters, 2021, 23(16), 6423-6428

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Regio- and Diastereoselective Copper-Catalyzed Carbomagnesiation for the Synthesis of Penta- and Hexa-Substituted Cyclopropanes
Cohen, Yair; Augustin, Andre U.; Levy, Laura; Jones, Peter G.; Werz, Daniel B.; et al, Angewandte Chemie, 2021, 60(21), 11804-11808

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  > 1 min, rt
Reference
Application method of Grignard reaction by two-way dripping of halide and electrophilic reagent for preparation of Grignard reagent and allowing reaction of Grignard reagent with aldehyde or ketone at the same time
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; 1 - 4 h, rt
Reference
1,n-Bisborylalkanes via Radical Boron Migration
Wang, Dinghai ; Mueck-Lichtenfeld, Christian; Studer, Armido, Journal of the American Chemical Society, 2020, 142(20), 9119-9123

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux; 30 min, reflux
Reference
Concise chemoenzymatic total synthesis and identification of cellular targets of cepafungin I
Amatuni, Alexander; Shuster, Anton; Adibekian, Alexander; Renata, Hans, ChemRxiv, 2020, 1, 1-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C → rt
Reference
Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines
Chen, Chen; Bao, Yinwei; Zhao, Jinghui; Zhu, Bolin, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Copper-Catalyzed Group-Transfer Radical Cyclization of γ,δ-Unsaturated Oxime Esters: Synthesis of Ester-Functionalized Pyrrolines
Zhao, Jinghui; Bao, Yinwei; Wang, Yuebo; Chen, Chen; Zhu, Bolin, Asian Journal of Organic Chemistry, 2019, 8(8), 1317-1320

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Iminyl radical-promoted imino sulfonylation, imino cyanogenation and imino thiocyanation of γ,δ-unsaturated oxime esters: synthesis of versatile functionalized pyrrolines
Wang, Yuebo; Ding, Jie; Zhao, Jinghui; Sun, Wan; Lian, Chang; et al, Organic Chemistry Frontiers, 2019, 6(13), 2240-2244

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  5 min, rt
Reference
Unified Total Synthesis of Madangamine Alkaloids
Suto, Takahiro; Yanagita, Yuta; Nagashima, Yoshiyuki; Takikawa, Shinsaku; Kurosu, Yasuhiro; et al, Bulletin of the Chemical Society of Japan, 2019, 92(3), 545-571

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether
Reference
Pd-Catalyzed carboannulation of γ,δ-alkenyl oximes: efficient access to 5-membered cyclic nitrones and dihydroxazines
Sun, Baozhen; Liu, Shuang; Zhang, Mengru; Zhao, Jinbo; Zhang, Qian, Organic Chemistry Frontiers, 2019, 6(3), 388-392

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Grignard Reagents and Their N-analogues in the Synthesis of Tricyclic and Tetracyclic Cage-like Lactams
Tkachenko, Igor V.; Tarabara, Igor N.; Omelchenko, Irina V.; Palchykov, Vitalii A., Journal of Heterocyclic Chemistry, 2018, 55(10), 2381-2391

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Synthesis, properties, and catalytic application of a triptycene-type borate-phosphine ligand
Konishi, Shota; Iwai, Tomohiro; Sawamura, Masaya, Organometallics, 2018, 37(12), 1876-1883

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  > rt; heated; 2 h, rt
Reference
Method for preparing silahydrocarbons
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  3 h, 80 °C
Reference
Domino Aryne Annulation via a Nucleophilic-Ene Process
Xu, Hai; He, Jia; Shi, Jiarong; Tan, Liang; Qiu, Dachuan; et al, Journal of the American Chemical Society, 2018, 140(10), 3555-3559

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran ;  50 - 60 °C; 2 h, 60 - 65 °C
Reference
Production process for Grignard reagent
, China, , ,

Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran) Raw materials

Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran) Preparation Products

Isopropylmagnesium Bromide Solution (2.9 M in 2-methyltetrahydrofuran) Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:920-39-8)
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Wednesday, 11 December 2024 17:03

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